1-Methoxy-4-methylcyclohexane
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Overview
Description
1-Methoxy-4-methylcyclohexane is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a methyl group (-CH3) are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-methylcyclohexane can be synthesized through several methods. One common method is the Williamson Ether Synthesis, where an alkyl halide (such as methyl iodide) reacts with a cyclohexanol derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of aromatic compounds followed by etherification. The use of catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C or Pt catalysts.
Substitution: Alkyl halides, nucleophiles like NaI or NH3.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
1-Methoxy-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methylcyclohexane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s lipophilic nature allows it to penetrate cell membranes and affect intracellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methylbenzene: An aromatic compound with similar functional groups but different ring structure.
1-Methoxy-4-ethylcyclohexane: A cyclohexane derivative with an ethyl group instead of a methyl group.
1-Methoxy-4-methylcyclopentane: A cyclopentane derivative with similar functional groups but a smaller ring size.
Uniqueness
1-Methoxy-4-methylcyclohexane is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-methoxy-4-methylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPYXHNMYKBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90200-72-9 |
Source
|
Record name | 1-Methoxy-4-methylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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